molecular formula C12H7ClF2N2O B3034798 6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide CAS No. 224817-04-3

6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide

Cat. No. B3034798
CAS RN: 224817-04-3
M. Wt: 268.64 g/mol
InChI Key: LSXGDANYSWBKSA-UHFFFAOYSA-N
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Description

The compound 6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide is a derivative of pyridinecarboxamide, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The presence of chloro and difluorophenyl groups suggests potential for unique electronic properties and interaction landscapes within this compound class.

Synthesis Analysis

The synthesis of related N-(chlorophenyl)pyridinecarboxamides involves the reaction of substituted pyridinecarbonyl chlorides with aminochlorobenzenes . This suggests that the synthesis of 6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide could similarly proceed through a reaction between an appropriate pyridinecarbonyl chloride and a 2,4-difluoroaniline derivative. The synthesis of N-alkyl-4-chloro-2-pyridine carboxamides is reported to involve chlorination and esterification steps, followed by a reaction with different amines . This method could potentially be adapted for the synthesis of the compound by selecting the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chloro{[N-methyl-N-(2′-pyridinecarboxamide)-N′(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II) has been determined by X-ray diffraction, revealing a tetragonal space group and specific bond lengths and angles . Although this structure is for a metal complex, it provides insight into the coordination environment of pyridinecarboxamide ligands. For the compound of interest, X-ray diffraction could similarly be used to determine its precise molecular geometry, which is expected to be influenced by the electron-withdrawing effects of the chloro and difluorophenyl groups.

Chemical Reactions Analysis

The reactivity of pyridinecarboxamides can be influenced by the substituents on the pyridine ring and the amide nitrogen. The presence of a chloro group can facilitate further substitution reactions due to its relative lability. The difluorophenyl group could also affect the compound's reactivity, potentially through electronic effects or by participating in hydrogen bonding interactions. The specific reactivity patterns of 6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide would need to be studied experimentally.

Physical and Chemical Properties Analysis

The physicochemical properties of a series of N-(chlorophenyl)pyridinecarboxamides have been studied, with melting temperatures depending on lattice energy and molecular symmetry . The electronic properties and interaction landscapes of these compounds have been probed using Hirshfeld surface analysis and contact enrichment studies. For 6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide, similar analyses could reveal how the chloro and difluorophenyl substituents affect its physical properties, such as melting point, solubility, and crystal packing. The compound's electronic properties could be investigated using density functional theory (DFT), as demonstrated for a related compound .

Mechanism of Action

Target of Action

The primary target of 6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide is the Serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.

Biochemical Pathways

The compound is known to inhibit the carotenoid biosynthesis pathway This pathway is responsible for the production of carotenoids, a type of pigment found in many plants and animals

Result of Action

It is known to have a role as axenobiotic , a foreign compound that can have various effects on the body .

properties

IUPAC Name

6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2N2O/c13-11-4-1-7(6-16-11)12(18)17-10-3-2-8(14)5-9(10)15/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXGDANYSWBKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901214405
Record name 6-Chloro-N-(2,4-difluorophenyl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide

CAS RN

224817-04-3
Record name 6-Chloro-N-(2,4-difluorophenyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224817-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(2,4-difluorophenyl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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